molecular formula C11H13BrN2O B8285692 3-(5-Bromo-pyridin-2-yl)-1,3-dimethyl-pyrrolidin-2-one

3-(5-Bromo-pyridin-2-yl)-1,3-dimethyl-pyrrolidin-2-one

Cat. No.: B8285692
M. Wt: 269.14 g/mol
InChI Key: VQIYMXVNOBFNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-pyridin-2-yl)-1,3-dimethyl-pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-1,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C11H13BrN2O/c1-11(5-6-14(2)10(11)15)9-4-3-8(12)7-13-9/h3-4,7H,5-6H2,1-2H3

InChI Key

VQIYMXVNOBFNHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (55% in mineral oil, 0.17 g) was added to a solution of 3-(5-bromo-pyridin-2-yl)-1-methyl-pyrrolidin-2-one (0.77 g) and methyl iodide (0.44 mL) in N,N-dimethylformamide (15 mL) in argon atmosphere at room temperature. The resulting mixture was stirred at room temperature overnight. Water and ethyl acetate were then added and the organic phase of the resulting mixture was separated. The organic phase was washed with brine, dried (MgSO4), and concentrated. The residue was chromatographed on silica gel (dichloro-methane/ethyl acetate 1:1) to give the title compound as a colorless oil. Yield: 0.50 g (61% of theory); LC (method 1): tR=1.60 min; Mass spectrum (ESI+): m/z=269/271 (Br) [M+H]+.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
3-(5-bromo-pyridin-2-yl)-1-methyl-pyrrolidin-2-one
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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